methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate
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Overview
Description
Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure that includes an imidazo-thiazole ring, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate typically involves the reaction of specific precursors under controlled conditions. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . This reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
Uniqueness
Methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate stands out due to its imidazo-thiazole ring, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from simpler esters and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O3S |
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Molecular Weight |
212.23 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C8H8N2O3S/c1-13-6(11)4-5-7(12)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3/b5-4- |
InChI Key |
BANPZFXLXJBWEE-PLNGDYQASA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CCN=C2S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CCN=C2S1 |
Origin of Product |
United States |
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